Cu(II)GTSM

Neuroprotection Alzheimer's Disease Neurite Outgrowth

Cu(II)GTSM (Copper(II) glyoxal-bis(N4-methylthiosemicarbazone)) is a bis(thiosemicarbazonato) copper(II) complex that functions as a membrane-permeable copper ionophore. Its primary mechanism of action is distinct from its close structural analog, Cu(II)ATSM, in that Cu(II)GTSM is specifically engineered to release its copper payload under the reducing conditions of the normoxic intracellular environment, leading to a marked increase in bioavailable copper.

Molecular Formula C6H10CuN6S2
Molecular Weight 293.9 g/mol
Cat. No. B15358899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCu(II)GTSM
Molecular FormulaC6H10CuN6S2
Molecular Weight293.9 g/mol
Structural Identifiers
SMILESCN=C(NN=CC=NNC(=NC)[S-])[S-].[Cu+2]
InChIInChI=1S/C6H12N6S2.Cu/c1-7-5(13)11-9-3-4-10-12-6(14)8-2;/h3-4H,1-2H3,(H2,7,11,13)(H2,8,12,14);/q;+2/p-2/b9-3-,10-4-;
InChIKeyILQDIMXONQDSFP-NALDQGCSSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cu(II)GTSM: A Copper(II) Bis(thiosemicarbazonato) Complex with Normoxia-Selective Bioavailability


Cu(II)GTSM (Copper(II) glyoxal-bis(N4-methylthiosemicarbazone)) is a bis(thiosemicarbazonato) copper(II) complex that functions as a membrane-permeable copper ionophore [1]. Its primary mechanism of action is distinct from its close structural analog, Cu(II)ATSM, in that Cu(II)GTSM is specifically engineered to release its copper payload under the reducing conditions of the normoxic intracellular environment, leading to a marked increase in bioavailable copper [2]. This unique redox behavior underpins its biological activity across multiple therapeutic fields, including neuroprotection, oncology, and antimicrobial research.

Why Cu(II)GTSM Cannot Be Substituted with Generic Copper Bis(thiosemicarbazone) Analogs


The bis(thiosemicarbazonato) copper(II) complex family, despite a shared core structure, is not interchangeable. Minor ligand modifications critically alter the complex's reduction potential and stability, directly dictating its in vivo behavior. For instance, Cu(II)GTSM and Cu(II)ATSM exhibit divergent, and sometimes opposing, biological effects due to their distinct redox properties [1]. Cu(II)GTSM is characterized by a more negative reduction potential that facilitates copper release under normal physiological (normoxic) conditions, whereas Cu(II)ATSM is more resistant to reduction and releases its copper payload selectively in hypoxic environments [2]. This fundamental difference means that substituting one for the other in a research model can lead to qualitatively different outcomes, as detailed in the quantitative evidence below.

Quantitative Differentiation of Cu(II)GTSM: A Data-Driven Guide for Scientific Selection


Cu(II)GTSM Exhibits Potent, Normoxia-Selective Neurogenerative Activity at Lower Concentrations Than Cu(II)ATSM

In a head-to-head comparison in a PC12 neuronal cell model, Cu(II)GTSM induced robust neurite elongation at concentrations of 25-50 nM [1]. While its analog Cu(II)ATSM also promoted neurite elongation, this effect was only observed at a 'higher concentration' [1], highlighting a potency differential in a model relevant to neurodegenerative disease.

Neuroprotection Alzheimer's Disease Neurite Outgrowth

Cu(II)GTSM Reduces P-gp Expression and Function, Opposing the Enhancement Observed with Cu(II)ATSM

A direct comparative study in human brain microvascular endothelial cells (hCMEC/D3) revealed opposing effects on the efflux transporter P-glycoprotein (P-gp) [1]. Cu(II)ATSM significantly enhanced P-gp expression 2-fold and function 1.3-fold, which could restrict drug entry into the brain. In stark contrast, Cu(II)GTSM reduced P-gp expression 0.5-fold and decreased its function by 200%, as measured by accumulation of the P-gp substrate rhodamine 123 [1].

Blood-Brain Barrier Efflux Transporter Drug Delivery

Cu(II)GTSM Restores Cognitive Function in an Alzheimer's Disease Mouse Model Where Cu(II)ATSM Fails

In the TASTPM transgenic mouse model of Alzheimer's disease (AD), Cu(II)GTSM restored cognitive performance to normal levels as measured by the Y-maze test for spatial learning and memory [1]. Critically, its analog Cu(II)ATSM, which does not increase cellular copper bioavailability under normal conditions, had no effect on improving cognitive performance in the same model [1]. Additionally, in ex vivo hippocampal slices, 2 µM Cu(II)GTSM prevented the 28% inhibition of long-term potentiation (LTP) caused by synthetic Aβ42 oligomers [1].

Alzheimer's Disease In Vivo Efficacy Cognitive Rescue

Cu(II)GTSM Derivatives Show Improved Water Solubility and Tuned Redox Potential Compared to the Parent Complex

Structure-activity relationship (SAR) studies demonstrate that modifying the Cu(II)GTSM scaffold with pendant nitrogen heterocycles (e.g., piperidine, forming CuGTSMpip) leads to quantifiable improvements in drug-like properties [1]. These derivatives exhibited 'increased water-solubility, lower lipophilicity at physiological pH and more negative Cu(II)/Cu(I) redox potential' when compared directly with the parental Cu(II)GTSM complex [1]. The most promising derivative, CuGTSMpip, displayed potent cytotoxicity with IC50 values spanning from 0.05 to 0.29 µM across a panel of cancer cell lines [1].

Medicinal Chemistry Drug Development Physicochemical Properties

Cu(II)GTSM Exhibits Potent, Broad-Spectrum Antimicrobial Activity Against Drug-Resistant Bacteria

Cu(II)GTSM demonstrates potent and equipotent antimicrobial activity against clinically relevant drug-resistant pathogens [1]. It is active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with reported IC50 values ranging from 0.3 to 0.6 µM across all tested strains [1].

Antimicrobial Resistance Infectious Disease MRSA

Optimal Research and Preclinical Application Scenarios for Cu(II)GTSM


Investigating Blood-Brain Barrier Modulation and Brain Drug Delivery

Given its unique, opposing effect on P-glycoprotein (P-gp) compared to Cu(II)ATSM [1], Cu(II)GTSM is an ideal research tool for studies focused on modulating the blood-brain barrier (BBB) to enhance brain delivery of co-administered P-gp substrate drugs or to investigate mechanisms of amyloid-beta clearance. Its ability to reduce P-gp function by 200% in human brain endothelial cells [1] provides a robust and quantifiable in vitro model for this purpose.

Modeling Copper-Mediated Neuroprotection and Neuroregeneration

Cu(II)GTSM is a compound of choice for in vitro and in vivo models of neurodegeneration where increasing intracellular copper bioavailability is hypothesized to be therapeutically beneficial [1]. Its proven efficacy in restoring cognitive function in an Alzheimer's disease mouse model [2] and its potent activity in promoting neurite outgrowth at low nanomolar concentrations [1] make it a superior research standard for these applications over analogs like Cu(II)ATSM that lack this functional profile.

Lead Optimization in Medicinal Chemistry for Copper-Based Therapeutics

The Cu(II)GTSM scaffold serves as an excellent starting point for structure-activity relationship (SAR) campaigns aimed at improving the drug-like properties of copper ionophores [3]. Published data demonstrate that targeted modifications, such as adding pendant nitrogen heterocycles, can enhance water solubility, tune redox potential, and increase anticancer potency down to IC50 values as low as 0.05 µM [3]. This provides a validated, data-driven path for further lead development.

Evaluating Antimicrobial Activity Against Drug-Resistant Pathogens

Cu(II)GTSM is a relevant and potent positive control for in vitro studies exploring alternative strategies against drug-resistant Gram-positive bacteria, including MRSA [4]. Its demonstrated IC50 range of 0.3-0.6 µM against both methicillin-sensitive and -resistant S. aureus strains [4] offers a clear benchmark for evaluating novel copper-based or other metal-containing antimicrobial agents.

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18 linked technical documents
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